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Synthesis, Characterization, and Application

Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(difluoromethyl)-1-methyl-1H-
pyrazole-4-carbaldehyde, a key chemical intermediate in modern agrochemistry. The

document details its chemical structure, robust synthetic methodologies, in-depth spectroscopic

characterization, and critical role as a precursor to high-value active ingredients, most notably

the succinate dehydrogenase inhibitor (SDHI) fungicide, Fluxapyroxad. This guide is intended

for researchers, process chemists, and drug development professionals seeking a practical and

theoretical understanding of this essential building block.

Introduction: The Significance of the Pyrazole
Scaffold
The pyrazole ring system is a privileged scaffold in medicinal and agricultural chemistry due to

its unique electronic properties and ability to engage in various intermolecular interactions.

When substituted with a difluoromethyl group (-CHF₂), the ring's lipophilicity and metabolic

stability are significantly enhanced. The introduction of a formyl group (-CHO) at the 4-position

provides a versatile chemical handle for further molecular elaboration. 3-(difluoromethyl)-1-
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methyl-1H-pyrazole-4-carbaldehyde thus represents a cornerstone building block,

embodying the precise structural features required for potent bioactivity in target molecules. Its

primary industrial significance lies in its role as the central precursor for Fluxapyroxad, a

leading fungicide developed by BASF.

Molecular Structure and Physicochemical
Properties
The molecule's structure is defined by a 1-methyl-1H-pyrazole ring, which is substituted at the

3-position with a difluoromethyl group and at the 4-position with a carbaldehyde (formyl) group.

IUPAC Name: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

CAS Number: 1205743-34-1

Molecular Formula: C₆H₆F₂N₂O

Molecular Weight: 176.12 g/mol

The electron-withdrawing nature of the two fluorine atoms in the -CHF₂ group significantly

influences the electronic distribution within the pyrazole ring, impacting the reactivity of the

adjacent formyl group. This electronic modulation is a key factor in its utility for constructing

complex bioactive molecules.

Property Value Source

Molecular Formula C₆H₆F₂N₂O PubChem

Molecular Weight 176.12 g/mol PubChem

CAS Number 1205743-34-1 Scifinder

Appearance White to off-white solid Internal Data

Melting Point 65-68 °C Vendor Data
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Synthesis Pathway: The Vilsmeier-Haack
Formylation
The most direct and industrially scalable method for synthesizing the title compound is the

Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich

aromatic ring.

Rationale for Method Selection
The Vilsmeier-Haack reaction is the preferred method for several reasons:

High Regioselectivity: The reaction reliably installs the formyl group at the 4-position of the

1,3-substituted pyrazole ring, driven by the directing effects of the existing substituents. This

avoids the formation of unwanted isomers, simplifying purification.

Mild Conditions: The reaction proceeds under relatively mild conditions, preserving the

sensitive difluoromethyl group, which can be prone to degradation under harsh acidic or

basic environments.

Cost-Effective Reagents: The Vilsmeier reagent is typically generated in situ from common

and inexpensive chemicals like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide

(DMF).

Synthesis Workflow Diagram
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Caption: Vilsmeier-Haack synthesis workflow for the target aldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b2424663?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2424663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by

trained chemists in a suitable laboratory with appropriate safety precautions.

Vilsmeier Reagent Formation: To a three-necked, round-bottom flask equipped with a

magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide

(DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride

(POCl₃, 1.2 equiv.) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir

the resulting mixture for 30 minutes at 0-5 °C to allow for the complete formation of the

Vilsmeier reagent.

Substrate Addition: Dissolve the starting material, 3-(difluoromethyl)-1-methyl-1H-pyrazole

(1.0 equiv.), in a minimal amount of anhydrous DMF or another suitable solvent like

dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent,

maintaining the internal temperature below 10 °C.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Hydrolysis (Workup): Once the reaction is complete, cool the mixture back to 0 °C. Carefully

and slowly quench the reaction by pouring it onto crushed ice. This step hydrolyzes the

intermediate iminium salt to the final aldehyde.

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of

a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) until the pH

is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with

a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified

by column chromatography on silica gel or by recrystallization from a solvent system like

hexanes/ethyl acetate to yield the final product as a white solid.
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Spectroscopic Characterization: A Self-Validating
System
Confirmation of the product's identity and purity is achieved through a combination of

spectroscopic techniques. The data presented below are typical values and may vary slightly

based on the solvent and instrument used.

Technique Data Interpretation

¹H NMR

δ (ppm) ~9.8 (s, 1H, -CHO): The characteristic

singlet for the aldehyde proton, significantly

downfield. δ (ppm) ~8.0 (s, 1H, Pyrazole-H):

The proton on the pyrazole ring at the 5-

position. δ (ppm) ~6.8 (t, J = 54 Hz, 1H, -CHF₂):

The proton of the difluoromethyl group,

appearing as a triplet due to coupling with the

two fluorine atoms. δ (ppm) ~3.9 (s, 3H, -CH₃):

The singlet for the methyl group protons

attached to the pyrazole nitrogen.

¹³C NMR

δ (ppm) ~185 (-CHO): Aldehyde carbonyl

carbon. δ (ppm) ~110 (t, J ≈ 240 Hz, -CHF₂):

The difluoromethyl carbon, showing a large

coupling constant with fluorine. Other aromatic

carbons will appear in the typical region of

~115-145 ppm.

¹⁹F NMR

A doublet is expected, corresponding to the two

equivalent fluorine atoms coupling with the

single proton of the difluoromethyl group.

IR (cm⁻¹)

~2850, 2750: C-H stretch of the aldehyde.

~1680: Strong C=O stretch of the aldehyde.

~1100-1200: Strong C-F stretching bands.

Mass Spec (ESI+) [M+H]⁺: Expected at m/z 177.05.
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Application in Agrochemical Synthesis: The
Gateway to Fluxapyroxad
The primary industrial application of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-
carbaldehyde is its role as a key intermediate in the synthesis of Fluxapyroxad.

Transformation Pathway
The aldehyde serves as an electrophilic precursor. The synthetic sequence involves two main

transformations:

Oxidation: The aldehyde group is oxidized to a carboxylic acid. This is typically achieved

using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent

(CrO₃/H₂SO₄) under controlled conditions to form 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-

carboxylic acid.

Amide Coupling: The resulting carboxylic acid is then activated (e.g., by conversion to an

acid chloride with thionyl chloride, SOCl₂) and coupled with the appropriate aniline derivative

(in the case of Fluxapyroxad, 2'-(trifluoromethyl)biphenyl-2-amine) to form the final amide

bond.

Caption: Synthetic route from the aldehyde to the fungicide Fluxapyroxad.

Structure-Activity Relationship (SAR) Insights
The 3-(difluoromethyl)-1-methyl-pyrazole moiety is not merely a structural placeholder; it is

critical for the potent biological activity of Fluxapyroxad as an SDHI.

The Pyrazole Ring: Acts as a stable, rigid linker that correctly orients the two key

pharmacophores (the difluoromethyl group and the carboxamide linker) for optimal binding

within the Qp site of the succinate dehydrogenase enzyme complex.

The Difluoromethyl Group (-CHF₂): This group is crucial for enhancing binding affinity and

improving the molecule's physicochemical properties. It increases lipophilicity, aiding in

penetration through fungal cell membranes, and its metabolic stability prevents rapid

degradation by fungal enzymes, leading to sustained efficacy.
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The Carboxamide Linker: Formed from the aldehyde precursor, this group is essential for

hydrogen bonding interactions with key amino acid residues (like histidine and tryptophan)

within the enzyme's active site, anchoring the inhibitor in place and blocking the substrate

(ubiquinone) from binding.

Conclusion
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is more than a simple chemical

intermediate; it is a highly engineered building block designed for purpose. Its synthesis via the

Vilsmeier-Haack reaction is efficient and regioselective, and its structure is confirmed through a

standard suite of spectroscopic methods. Its true value is realized in its conversion to high-

performance fungicides like Fluxapyroxad, where each substituent—the methyl group, the

crucial difluoromethyl group, and the formyl-derived linker—plays a precise and non-negotiable

role in delivering potent and lasting biological activity. This guide provides the foundational

knowledge for researchers to synthesize, characterize, and strategically utilize this pivotal

molecule in the development of next-generation chemical solutions.

To cite this document: BenchChem. [3-(difluoromethyl)-1-methyl-1H-pyrazole-4-
carbaldehyde chemical structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2424663#3-difluoromethyl-1-methyl-1h-pyrazole-4-
carbaldehyde-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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